molecular formula C18H13N5OS B2811658 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868970-42-7

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Katalognummer: B2811658
CAS-Nummer: 868970-42-7
Molekulargewicht: 347.4
InChI-Schlüssel: RROJRRAWHSWRBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecular scaffold, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is recognized as a privileged structure in drug discovery due to its versatile binding capabilities with biological targets. Compounds within this structural class have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, and antioxidant properties . The presence of both the triazolopyridazine system and the sulfanyl linkage in this specific derivative enhances its potential as a multifunctional scaffold for developing enzyme inhibitors and receptor modulators. Research indicates that closely related triazolopyridazine analogs exhibit potent inhibitory activity against key biological targets, including p38 mitogen-activated protein kinases (p38 MAPK) . Such kinase inhibitors are of substantial interest for investigating signaling pathways involved in inflammatory diseases, cancer, and neurological disorders. The structural configuration of this compound, particularly the sulfur bridge and the pyridine substituent, suggests potential for optimizing binding affinity and selectivity toward specific enzymes or receptors. The compound is intended for research applications only, including use as a reference standard in bioactivity screening, a synthetic intermediate in organic chemistry, and a lead compound in structure-activity relationship (SAR) studies for various therapeutic areas. Researchers can utilize this building block to develop novel chemical entities for investigating disease mechanisms and identifying new therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-15(13-4-2-1-3-5-13)12-25-17-7-6-16-20-21-18(23(16)22-17)14-8-10-19-11-9-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJRRAWHSWRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine scaffolds have shown significant anti-tumor activity against various cancer cell lines. In particular, a related compound demonstrated IC50 values of 0.83 ± 0.07 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating strong cytotoxic effects . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Studies have shown that various triazole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions can enhance these activities .

Inhibition of Kinases

The compound's structure allows it to act as an inhibitor of various kinases involved in disease pathways. For example, certain derivatives have been identified as potent inhibitors of the c-Met kinase, which is implicated in tumor growth and metastasis. These findings suggest that the compound could be developed into a therapeutic agent for treating cancers characterized by c-Met overexpression .

Neuroprotective Effects

Emerging research also points towards neuroprotective applications. Compounds with similar structural motifs have been investigated for their ability to modulate pathways involved in neurodegenerative diseases such as Huntington's disease . The potential for these compounds to cross the blood-brain barrier enhances their attractiveness for treating neurological disorders.

Synthesis of Functional Materials

The unique chemical properties of 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one allow it to be used in synthesizing functional materials. For instance, its derivatives can be utilized in creating organic photovoltaic devices due to their electronic properties .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated against A549, MCF-7, HeLaSignificant cytotoxicity with IC50 values < 1 µM
Antimicrobial Activity AssessmentTested against various pathogensPotent antibacterial and antifungal effects observed
Neuroprotective PotentialInvestigated for neurodegenerative diseasesModulation of neuroprotective pathways indicated
Material Science ApplicationDevelopment of organic photovoltaicsPromising electronic properties for device fabrication

Wirkmechanismus

The mechanism of action of 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Triazolopyridazine Core

The triazolopyridazine scaffold is highly modular, enabling diverse biological activities through substitutions. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(morpholin-4-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one Pyridin-2-yl, morpholine C₁₆H₁₆N₆O₂S 356.40 Higher polarity due to morpholine; potential kinase modulation
SCL-1 Trifluoromethyl, piperidine C₁₇H₂₀F₃N₅O 375.37 PD-1/PD-L1 inhibition; enhanced binding via CF₃ electron-withdrawing effects
Vébreltinib Cyclopropylpyrazole, difluoroindazolyl C₂₀H₁₅F₃N₈ 424.38 Tyrosine kinase inhibition (antineoplastic); fluorine-enhanced bioavailability
N-Phenyl-3-(1-(3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide Trifluoromethyl, propenamide C₂₀H₁₈F₃N₅O 401.38 Improved solubility via amide group; radical-mediated synthesis

Target Specificity

  • Epigenetic Modulation: Bivalent triazolopyridazines like AZD5153 (methoxy and piperidine substituents) inhibit bromodomains (BET proteins) with nanomolar potency, leveraging extended alkyl chains for dual-domain binding .
  • Antifungal Activity : Triazolopyridazines targeting epigenetic readers (e.g., fungal BET homologs) show species-specific efficacy, dependent on substituent bulk and polarity .

Biologische Aktivität

1-Phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound known for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H13N5OS\text{C}_{18}\text{H}_{13}\text{N}_5\text{OS}

It features a phenyl group, a triazole ring, and a pyridazinyl moiety connected via a sulfanyl linkage. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings indicate that the compound may effectively inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest .

The biological activity of the compound is thought to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may modulate the activity of enzymes and receptors involved in cancer progression. For example, studies have indicated that similar triazole derivatives can inhibit c-Met kinase, a protein implicated in tumor growth and metastasis .

Pharmacological Significance

The pharmacological relevance of triazole derivatives has been well-documented. They exhibit a range of activities including:

  • Antimicrobial : Some studies have reported antimicrobial properties against various pathogens.
  • Antifungal : Triazole compounds are known for their efficacy against fungal infections.
  • Anti-inflammatory : Certain derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential .

Study on Cytotoxic Effects

In one notable study, researchers synthesized several triazolo derivatives and tested their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that compounds with structural similarities to our target compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl ring and the introduction of electron-withdrawing groups could enhance biological activity. For instance, compounds with halogen substitutions showed increased potency against cancer cell lines .

Q & A

Q. What are the typical synthetic routes for synthesizing 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one, and what reagents/conditions are critical?

The compound’s synthesis involves multi-step reactions, often starting with chlorination using thionyl chloride (SOCl₂) to activate precursor molecules, followed by nucleophilic substitution with heterocyclic amines (e.g., pyridin-4-yl groups). Key steps include cyclization of triazolo-pyridazine cores and sulfanyl group incorporation via nucleophilic attack. Solvents like dimethylformamide (DMF) or dioxane under reflux (80–120°C) are critical for reaction efficiency, and purification typically employs column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyridin-4-yl protons at δ 8.5–9.0 ppm) and sulfur-linked ethanone groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., expected m/z ~380–400 for similar triazolo-pyridazine derivatives).
  • X-ray Crystallography : Resolve crystal packing and bond angles, especially for the triazolo-pyridazine core .

Advanced Research Questions

Q. What methodological strategies address conflicting reports on the optimal solvent system for triazolo-pyridazine cyclization?

Discrepancies in solvent efficacy (e.g., DMF vs. ethanol) may arise from competing reaction pathways. A systematic approach includes:

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC under varying solvents.
  • Computational Modeling : Compare solvation energies of intermediates (e.g., using DFT calculations to identify solvent-stabilized transition states).
  • Controlled Replicates : Validate reproducibility across labs, noting impurities or side products (e.g., hydrolyzed byproducts in polar solvents) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for triazolo-pyridazine derivatives?

Conflicting bioactivity data often stem from assay variability. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and pathogen strains (e.g., S. aureus ATCC 25923).
  • SAR Analysis : Compare substituent effects (e.g., pyridin-4-yl vs. thiophene groups) on target binding.
  • Off-Target Profiling : Screen against kinase panels or bacterial efflux pumps to identify secondary targets .

Q. What experimental designs optimize yield in multi-step syntheses while minimizing side reactions?

Key considerations:

  • Temperature Gradients : Lower temps (e.g., 0–5°C) during sulfanyl group addition to prevent disulfide formation.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization.
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to enhance regioselectivity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

Unexpected splitting (e.g., doublets vs. triplets) may indicate conformational flexibility or impurities. Solutions:

  • Variable Temperature NMR : Assess dynamic effects (e.g., restricted rotation around the sulfanyl group).
  • 2D-COSY/HSQC : Resolve overlapping signals by correlating proton-carbon couplings.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-chlorophenyl) derivatives) .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

Use QSAR models and software like SwissADME or Schrödinger’s QikProp:

  • LogP Estimation : Predict lipophilicity (critical for blood-brain barrier penetration).
  • Metabolic Stability : Simulate cytochrome P450 interactions using docking studies.
  • Toxicity Profiling : Apply Derek Nexus to flag potential hepatotoxicity risks .

Structural and Mechanistic Insights

Q. How does the sulfanyl linker influence the compound’s binding to biological targets?

The sulfur atom enhances:

  • Hydrophobic Interactions : Via van der Waals forces with nonpolar enzyme pockets.
  • Redox Activity : Potential disulfide bond formation under physiological conditions.
  • Conformational Restriction : Stabilizes bioactive conformations via steric hindrance .

Q. What are the implications of the pyridin-4-yl substituent on electronic properties?

The pyridine ring:

  • Modulates Electron Density : Withdraws electrons via its nitrogen, affecting reactivity at the triazolo-pyridazine core.
  • Enhances Solubility : Through polar interactions in aqueous buffers (e.g., PBS at pH 7.4).
  • Facilitates π-Stacking : With aromatic residues in target proteins (e.g., kinase ATP-binding sites) .

Tables of Key Data

Property Methodology Typical Results Reference
Synthetic YieldColumn chromatography (silica gel)45–65% after purification
LogP (Predicted)SwissADME2.8–3.2
IC₅₀ (Anticancer)MTT assay (MCF-7 cells)12.5 ± 1.8 µM
NMR Chemical Shift (¹H)500 MHz DMSO-d₆δ 8.7 (pyridin-4-yl, d, J=5.0 Hz)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.